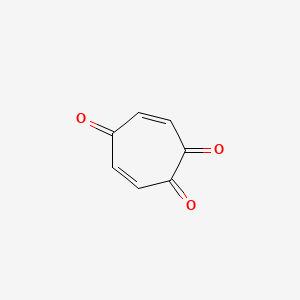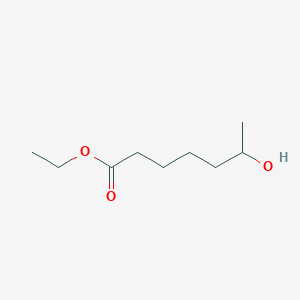
4-(dimethylamino)-3-hydroxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-3-hydroxybutan-2-one is an organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-3-hydroxybutan-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a hydroxybutanone derivative, under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-3-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides and amines can react with the dimethylamino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce an alcohol .
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-3-hydroxybutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)-3-hydroxybutan-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and ketone groups can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall effects on biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)phenol: Shares the dimethylamino group but has a phenol structure.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of a hydroxy and ketone group.
4-(Dimethylamino)cinnamaldehyde: Features an aldehyde group and an extended conjugated system.
Uniqueness
4-(Dimethylamino)-3-hydroxybutan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
4-(dimethylamino)-3-hydroxybutan-2-one |
InChI |
InChI=1S/C6H13NO2/c1-5(8)6(9)4-7(2)3/h6,9H,4H2,1-3H3 |
Clave InChI |
OQMLZEOXGQOZPV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)

![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)


![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)







